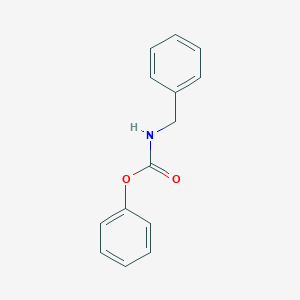

phenyl N-benzylcarbamate

概要

説明

Phenyl N-benzylcarbamate is a chemical compound that is part of the carbamate family, which are esters derived from carbamic acid. This compound is related to phenyl N-phenylcarbamate, which has been studied for its reaction mechanisms and potential applications in organic synthesis. The carbamate group is known for its versatility in chemical reactions, often serving as a protected form of amines or as an intermediate in the synthesis of other compounds.

Synthesis Analysis

The synthesis of related carbamates has been explored in various studies. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, offering a greener alternative to traditional methods . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally related to phenyl N-benzylcarbamate, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the potential routes for synthesizing phenyl N-benzylcarbamate and its derivatives.

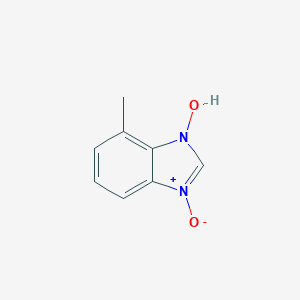

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group, which consists of an ester bond between a carbonyl group and an amine. The structure of phenyl N-benzylcarbamate would include a benzyl group attached to the nitrogen of the carbamate, which could influence its reactivity and physical properties. The structure of related compounds, such as benzenepentacarboxylate bridged networks, demonstrates the ability of aromatic carbamates to form complex structures with metal ions, which could be relevant for the design of new materials .

Chemical Reactions Analysis

Phenyl N-phenylcarbamate has been studied for its aminolysis reaction, which proceeds through an isocyanate intermediate. This reaction is base-catalyzed and can be influenced by the substituents on the phenyl rings . The degradation of phenyl N-hydroxycarbamates and their analogs has also been investigated, revealing that these compounds can undergo various pathways, including E1cB mechanisms and Smiles rearrangement, depending on the pH and substituents . These studies provide insights into the types of reactions that phenyl N-benzylcarbamate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the luminescence properties of 2-(benzylcarbamoyl)phenyl derivatives and their europium complexes have been explored, showing that these compounds can exhibit high selectivity and coordination with europium ions, leading to characteristic luminescence . The kinetics of cyclization reactions of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents have been studied, providing information on the influence of substituents and solvents on reaction rates . These findings could be relevant for understanding the behavior of phenyl N-benzylcarbamate in various conditions.

科学的研究の応用

1. Chromatographic Applications

Phenyl N-benzylcarbamate derivatives, such as those studied in cellulose and amylose, have shown significant capabilities in optical resolution when used as chiral stationary phases in high-performance liquid chromatography. This application is crucial for the separation of racemates, especially in pharmaceuticals and chemical research (Kaida & Okamoto, 1993).

2. Agricultural Research

Research on N-phenyl carbamate herbicides, which include derivatives like isopropyl-N-phenyl carbamate, has been significant in understanding their effects on plant cells, particularly in relation to their anti-mitotic activity. This knowledge is vital for developing effective and safer herbicides in agriculture (Yemets et al., 2003).

3. Drug Development

Phenyl carbamate esters have been evaluated as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism. This application is crucial in enhancing the bioavailability of drugs following oral administration, which is a significant challenge in pharmaceutical development (Thomsen & Bundgaard, 1993).

4. Mass Spectrometry

In mass spectrometry, the study of deprotonated benzyl N-phenylcarbamates has provided insights into ion-neutral complex-mediated competitive proton and hydride transfer reactions. This research is fundamental for understanding fragmentation processes in mass spectrometry, which has broad applications in analytical chemistry (Yao et al., 2015).

5. Enzyme Inhibition Studies

Benzyl oxazolecarbamate analogues have been studied for their inhibitory effects on aldose reductases, enzymes involved in diabetic complications. Such studies are crucial for the development of new therapeutic agents for managing diabetes-related conditions (Tanimoto et al., 1986).

Safety And Hazards

特性

IUPAC Name |

phenyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFWNLKXAIQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944604 | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-benzylcarbamate | |

CAS RN |

22003-17-4 | |

| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

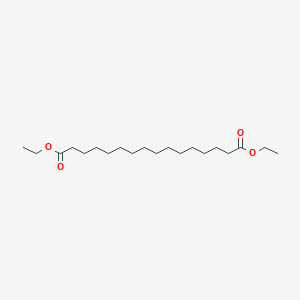

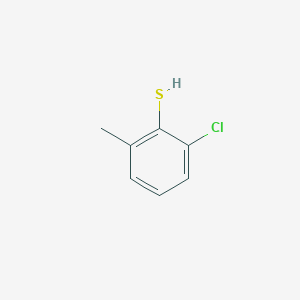

Synthesis routes and methods

Procedure details

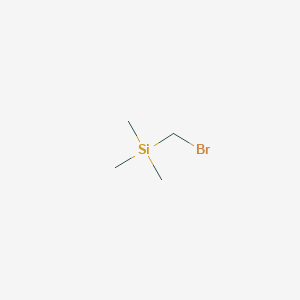

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)